Structural Differentiation: 2-(2-Methoxyethoxy) Substituent vs. Des-Methoxyethoxy Analog
The target compound incorporates a 2-(2-methoxyethoxy) substituent on the isonicotinamide ring, distinguishing it from the simpler analog ethyl 5-(isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate, which lacks this side chain . In the closely related sigma receptor antagonist series leading to EST64454 (compound 9k), the presence of an alkoxyether linker (methoxyethylpiperazine) was shown to confer outstanding aqueous solubility (>1 mg/mL thermodynamic solubility) and high Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s), enabling BCS Class I classification [1]. By class-level inference, the 2-(2-methoxyethoxy) chain in the target compound is anticipated to provide analogous solubility and permeability advantages over the unsubstituted isonicotinamide analog, though direct comparative measurements for this specific compound have not been published.
| Evidence Dimension | Aqueous solubility and membrane permeability conferred by alkoxyether substituent |
|---|---|
| Target Compound Data | 2-(2-methoxyethoxy)isonicotinamido substituent present; no direct solubility data published for CAS 2034446-97-2 |
| Comparator Or Baseline | Ethyl 5-(isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate (des-methoxyethoxy analog); no solubility data published |
| Quantified Difference | Not quantifiable from available data; class-level inference only |
| Conditions | No head-to-head comparison published |
Why This Matters
For procurement decisions in medicinal chemistry programs, the presence of the methoxyethoxy side chain is a structural determinant that likely governs physicochemical developability parameters, and substitution with the simpler analog may compromise solubility-limited absorption or formulation behavior.
- [1] Díaz JL, García M, Torrens A, et al. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. J Med Chem. 2020;63(23):14979-14988. doi:10.1021/acs.jmedchem.0c01575. View Source
